3,7-Diazatricyclo[5.2.0.02,4]nonane
Description
Contextualization of Azatricyclic Systems in Contemporary Organic Chemistry Research
Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, with over 80% of biologically active molecules featuring such rings. rsc.org Azatricyclic and related bridged azabicyclic scaffolds are of particular interest because their rigid, three-dimensional structures offer a level of scaffold complexity that is highly sought after in drug design. nih.gov This structural rigidity can lead to improved binding interactions with biological targets like enzymes and receptors. nih.gov
Contemporary research focuses heavily on incorporating these complex aza-cycles into pharmaceutical agents. nih.govtherecoveryvillage.com Bridged heterocyclic systems are often used as "bioisosteres" for flat aromatic rings in an effort to "escape from flatland," a concept in drug design aimed at improving properties like solubility and metabolic stability. acs.org The construction of these value-added, complexity-enriched bridged bicyclic and tricyclic amines is a key objective in drug discovery. acs.orgnih.govtherecoveryvillage.comescholarship.org For instance, the quinuclidine (B89598) core, a well-known azabicyclic system, is a building block for drugs such as solifenacin (B1663824) and palonosetron. wikipedia.org The development of novel synthetic methods, including those using transition metal catalysis or synergistic light and heat activation, continues to be a vibrant area of research, enabling access to these important molecular frameworks. acs.orgrsc.orgnih.govtherecoveryvillage.comescholarship.org
Significance of Strained Ring Systems in Chemical Synthesis and Theoretical Chemistry
The structure of 3,7-Diazatricyclo[5.2.0.02,4]nonane, with its fused four-membered ring, highlights the importance of ring strain. Ring strain is a type of instability that arises when bond angles in a ring deviate from their ideal values, leading to increased potential energy and reactivity. bris.ac.uk This strain is typically a combination of angle strain (deviation from ideal bond angles, like the 109.5° for sp³ carbons), torsional strain (from eclipsing interactions between bonds on adjacent atoms), and transannular strain (steric crowding across a ring). bris.ac.uknih.gov
Small rings like cyclopropane (B1198618) and cyclobutane (B1203170), as well as their heterocyclic analogues like aziridines (three-membered) and azetidines (four-membered), are classic examples of strained systems. rsc.orgbris.ac.uk The high potential energy stored in these strained rings can be harnessed to drive chemical reactions. bris.ac.uk Ring-opening reactions of strained heterocycles such as epoxides and aziridines are common strategies in organic synthesis because the release of strain provides a powerful thermodynamic driving force. wikipedia.org This inherent reactivity makes strained compounds privileged building blocks for accessing complex molecular targets. nih.gov
From a theoretical chemistry perspective, understanding ring strain is crucial for predicting molecular stability and reactivity. psychologytoday.com Quantum mechanical calculations can elucidate the electronic structure of strained rings, while molecular mechanics models provide a way to estimate the total strain energy. psychologytoday.com The heat of combustion is a key thermodynamic parameter used to experimentally assess the strain energy of a molecule. psychologytoday.com For example, the significantly higher heat of combustion for cyclopropane compared to its straight-chain analogue, propane, is direct evidence of the energy penalty imposed by the strained ring. psychologytoday.com This interplay between stored energy and reactivity makes strained rings, particularly nitrogen-containing ones, a subject of continuous theoretical and synthetic exploration. wisc.edulatimes.com
Table 1: Strain Energies of Common Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane | 6 | 0 |
| Cycloheptane | 7 | 6.2 |
Data sourced from various organic chemistry principles.
Historical Development and Initial Explorations of Bridged Azabicyclic and Azatricyclic Scaffolds
A major breakthrough came in 1917 when Sir Robert Robinson developed a remarkably simple, one-pot synthesis of tropinone. acs.orgwikipedia.org Robinson's synthesis, which mimics the way the molecule is formed in nature (biomimetic synthesis), is considered a classic in organic chemistry and dramatically improved the accessibility of this important scaffold. chemicalbook.comwikipedia.org
The exploration of other bridged nitrogen heterocycles also has a rich history. The quinuclidine skeleton, another fundamental azabicyclic system, was investigated, with early syntheses involving multi-step sequences like the Dieckmann condensation to form the bicyclic framework. wikipedia.orgorgsyn.org In a different vein, the serendipitous discovery of the benzodiazepine (B76468) class of tranquilizers by Leo Sternbach at Hoffmann-La Roche in the 1950s, starting with chlordiazepoxide (Librium), marked a pivotal moment in the history of nitrogen-containing heterocycles in medicine. nih.govpsychologytoday.com While not bridged systems, the story of their development highlights the intense focus on synthesizing novel heterocyclic scaffolds for therapeutic applications during that era. therecoveryvillage.comnih.gov These pioneering efforts in structural elucidation and synthesis laid the essential groundwork for the advanced and diverse field of polycyclic amine chemistry that exists today. nih.govpitt.eduwikipedia.org
Structure
3D Structure
Properties
CAS No. |
266359-27-7 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3,7-diazatricyclo[5.2.0.02,4]nonane |
InChI |
InChI=1S/C7H12N2/c1-3-9-4-2-6(9)7-5(1)8-7/h5-8H,1-4H2 |
InChI Key |
BCQFCHPHOHGYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC2C3C1N3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,7 Diazatricyclo 5.2.0.02,4 Nonane and Analogous Structures
Novel Synthetic Pathways and Strategies Towards the 3,7-Diazatricyclo[5.2.0.02,4]nonane Framework
The construction of the tricyclic core of this compound requires sophisticated synthetic approaches that can efficiently build multiple rings and stereocenters.
Domino and Cascade Reactions for Polycyclic Amine Construction
Domino and cascade reactions offer a powerful strategy for the rapid assembly of complex molecular scaffolds from simple starting materials in a single operation. mdpi.com These reactions, which involve a sequence of intramolecular transformations, are highly efficient in terms of atom economy and step count.
Recent advancements have demonstrated the utility of cascade reactions in constructing diverse polycyclic nitrogen-containing heterocycles. For instance, cascade reactions involving alkyne annulation have been employed to build complex polycyclic frameworks. frontiersin.org These processes can involve a series of steps such as C-H functionalization, deprotection, condensation, and isomerization, all occurring in one pot. frontiersin.org Similarly, organocatalytic asymmetric cascade reactions have been developed for the synthesis of polycyclic indole (B1671886) alkaloids, showcasing the power of this approach in creating stereochemically rich structures. frontiersin.org The strategic use of cascade reactions allows for the efficient synthesis of intricate architectures that would otherwise require lengthy, multi-step sequences. acs.orgnih.gov
Cycloaddition and Annulation Approaches (e.g., Aza-[4+2] Annulations)
Cycloaddition and annulation reactions are fundamental tools for the construction of cyclic and polycyclic systems. The aza-Diels-Alder reaction, a type of aza-[4+2] cycloaddition, is a particularly valuable method for synthesizing nitrogen-containing six-membered rings. rsc.org This reaction has been the subject of extensive research to develop catalytic and enantioselective variants. rsc.org
Aza-[3+3] annulations have also emerged as a complementary strategy to aza-[4+2] cycloadditions for the synthesis of piperidine (B6355638) rings. nih.gov These reactions often utilize readily accessible vinylogous amides and enals, offering advantages in terms of substrate availability and handling. nih.gov Furthermore, catalytic aza-[4+2] cycloadditions employing catalytically generated N-acyliminium ions have been developed, providing a facile route to fused tricyclic lactam systems. nih.gov
Rearrangement Reactions in the Elaboration of Strained Azatricyclic Systems
Rearrangement reactions can be powerful transformations for the synthesis of strained polycyclic systems. These reactions can facilitate the formation of complex ring systems that are otherwise difficult to access.
The Cope rearrangement, a type of sigmatropic shift, can be driven by the release of ring strain. youtube.com For example, a molecule containing a strained cyclopropane (B1198618) ring can undergo a Cope rearrangement to form a less strained seven-membered ring. youtube.com This principle of strain-release has been leveraged in the synthesis of functionalized azetidines through a multicomponent mdpi.comfrontiersin.org-Brook rearrangement/strain-release-driven anion relay sequence. nih.gov Aza-Claisen rearrangements have also been utilized as a key step in the synthesis of various heterocyclic compounds, including those with tricyclic frameworks. researchgate.net The strategic application of rearrangement reactions allows for the construction of unique and strained azatricyclic architectures. researchgate.net
Stereoselective and Enantioselective Synthesis of this compound Scaffolds
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the construction of complex, three-dimensional molecules. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is often crucial for its desired biological activity or material properties.
The enantioselective synthesis of tricyclic amino acid derivatives based on a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton has been achieved. beilstein-journals.org This highlights the potential for developing stereoselective routes to analogous structures like this compound. Key strategies often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. For instance, catalytic enantioselective [4+2]-cycloadditions have been extensively studied to access aza-hexacycles with high enantiopurity. rsc.org The development of stereoselective methods is essential for accessing specific stereoisomers of this compound and its derivatives for further investigation.
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in modern synthetic chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.
Organocatalysis in Azatricyclic Framework Construction
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Organocatalysts offer several advantages, including being metal-free, often less sensitive to air and moisture, and capable of promoting a wide range of transformations.
Organocatalytic cascade reactions have been successfully employed in the synthesis of complex polycyclic structures. mdpi.com These reactions can be initiated by various activation modes, such as trienamine activation, to construct multiple stereogenic centers with high stereoselectivity. mdpi.com Furthermore, organocatalysis has been instrumental in the atroposelective construction of axially chiral 1,2-azoles, demonstrating its utility in controlling different forms of stereochemistry. nih.gov The application of organocatalysis to the synthesis of the this compound framework holds significant promise for the development of efficient and enantioselective routes.
Metal-Catalyzed Transformations for Ring Closure and Functionalization
Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering unparalleled efficiency and selectivity in the formation of complex molecular structures. In the context of this compound, these transformations are pivotal for orchestrating the key ring-closing and functionalization steps.
One of the most powerful techniques for the formation of cyclic structures is Ring-Closing Metathesis (RCM) . wikipedia.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium complexes such as Grubbs' or Hoveyda-Grubbs catalysts, facilitates the intramolecular cyclization of a diene to form a new carbon-carbon double bond within a ring system. organic-chemistry.orgnih.gov For the synthesis of a diazatricyclononane framework, a hypothetical RCM approach could involve a precursor containing two strategically placed alkenyl substituents. The subsequent metathesis reaction would forge one of the rings, which could then be further elaborated to the final tricyclic structure. The choice of catalyst is critical and can influence the reaction's efficiency and stereochemical outcome. organic-chemistry.org
Another important class of metal-catalyzed reactions involves rhodium(II)-catalyzed cyclizations of diazo compounds . mdpi.com These reactions can be employed to construct cyclic systems, including those containing nitrogen atoms. For instance, the rhodium-catalyzed decomposition of a suitably designed diazo compound could lead to an intramolecular C-H insertion or cyclopropanation, forming a key part of the tricyclic core of this compound.
Furthermore, palladium-catalyzed cross-coupling reactions offer a versatile platform for the functionalization of the heterocyclic framework. Reactions such as the Buchwald-Hartwig amination can be envisioned for the formation of the carbon-nitrogen bonds within the diaza-scaffold or for the introduction of various substituents onto the ring system.
Below is a table summarizing potential metal-catalyzed transformations for the synthesis of the this compound core.
| Reaction Type | Catalyst | Key Transformation | Potential Application |
| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (1st, 2nd, 3rd Gen), Hoveyda-Grubbs Catalysts | Diene Cyclization | Formation of a key carbocyclic or heterocyclic ring in a precursor |
| Rhodium-Catalyzed Cyclization | Rhodium(II) Carboxylates (e.g., Rh₂(OAc)₄) | Intramolecular C-H Insertion/Cyclopropanation | Construction of the bicyclo[5.2.0] or bicyclo[2.0.0] core |
| Palladium-Catalyzed Amination | Pd(dba)₂/Buchwald Ligands | C-N Bond Formation | Formation of the diazepine (B8756704) ring or functionalization of the scaffold |
Strategic Precursor Design for Ring-Forming Reactions Leading to this compound
The success of any synthetic strategy toward a complex target like this compound hinges on the rational design of the starting precursors. The inherent strain within the tricyclic system necessitates careful consideration of the precursor's structure to facilitate the desired ring-forming reactions. nih.gov
A key strategy involves the design of a precursor that already contains one or more of the requisite rings, which is then elaborated to the final tricyclic structure. For example, a precursor based on a cyclobutane (B1203170) or a cycloheptene (B1346976) derivative could serve as a scaffold onto which the remaining rings are constructed.
One plausible approach involves the synthesis of a functionalized diazepine ring system. This seven-membered ring could be prepared through various methods, including reductive amination of a dicarbonyl compound with a diamine or through ring-expansion strategies. Subsequent intramolecular reactions, potentially photochemically or metal-catalytically induced, could then be employed to form the remaining two rings of the tricyclic system.
The concept of strain-release-driven synthesis can also be a powerful tool in the design of precursors for such strained molecules. nih.govrsc.org A precursor containing a high-energy, strained moiety could be designed to undergo a rearrangement or ring-opening/ring-closing cascade to form the more stable, albeit still strained, tricyclic product.
The table below outlines hypothetical precursor designs for the synthesis of this compound.
| Precursor Class | Key Structural Features | Proposed Ring-Forming Strategy |
| Functionalized Diazepines | A seven-membered ring containing two nitrogen atoms with appended reactive groups (e.g., alkenes, halides). | Intramolecular [2+2] photocycloaddition or metal-catalyzed cross-coupling. |
| Substituted Bicyclic Alkenes | A bicyclo[5.2.0]nonene or a bicyclo[4.1.0]heptene core with nitrogen-containing side chains. | Intramolecular amination or cycloaddition reactions. |
| Acyclic Diene-Diamine Derivatives | An open-chain precursor with two terminal alkene functionalities and two amine groups. | Tandem RCM and intramolecular amination reactions. |
Mechanistic Investigations of Reactions Involving 3,7 Diazatricyclo 5.2.0.02,4 Nonane
Elucidation of Reaction Pathways and Transition States for Polycyclic Amine Transformations
No information is available in the scientific literature regarding the specific reaction pathways or the nature of transition states for transformations involving 3,7-Diazatricyclo[5.2.0.02,4]nonane. In a broader context, the study of polycyclic amine transformations often involves the characterization of intermediates and transition states through computational chemistry and experimental techniques such as kinetic isotope effects and trapping experiments. For some polycyclic amines, reactions can proceed through charged intermediates, with the stability and subsequent reactivity of these species being highly dependent on the surrounding molecular structure and reaction conditions. nih.govnih.gov
Ring-Opening and Rearrangement Mechanisms in Strained Azatricycles
The significant ring strain inherent in the this compound scaffold, which combines a bicyclo[5.2.0]nonane framework with a cyclopropane-like aziridine (B145994) ring, would be expected to be a primary driver of its reactivity. However, no studies have been published on the specific ring-opening or rearrangement reactions of this compound.
Thermally Induced Rearrangements of the this compound Core
There are no published studies on the thermolysis of this compound. Generally, thermal treatment of strained nitrogen-containing heterocycles can lead to a variety of rearrangements and decomposition products. nih.govmdpi.com The course of such reactions is often dictated by the weakest bonds within the molecule and the stability of the resulting radical or diradical intermediates. mdpi.com For some nitrogen-rich heterocyclic esters, thermal decomposition has been shown to proceed via a radical mechanism involving the homolytic cleavage of C-C, C-N, and C-O bonds. nih.govmdpi.com
Photoinduced Rearrangements in Bridged Nitrogen-Containing Systems
The photochemistry of this compound has not been investigated. Photoinduced reactions in bridged nitrogen-containing systems can lead to unique transformations not accessible through thermal methods. nih.govenamine.net These reactions often proceed through excited states and can involve complex electronic reorganizations, leading to novel molecular architectures. nih.gov For instance, photochemical strategies have been employed for the synthesis of various saturated bicyclic amines. researchgate.net
Acid- and Base-Catalyzed Transformations and Their Mechanisms
No literature exists detailing the acid- or base-catalyzed transformations of this compound. In general, acid catalysis in nitrogenous heterocycles involves the protonation of a nitrogen atom, which can facilitate ring-opening or rearrangement reactions. nih.govbeilstein-journals.org The regioselectivity of such reactions is often governed by the stability of the resulting carbocationic intermediates. Base-catalyzed reactions, conversely, might involve the deprotonation of a C-H or N-H bond, leading to anionic intermediates that can undergo subsequent transformations.
Influence of Intrinsic Ring Strain on Reaction Kinetics and Thermodynamics of this compound
The influence of ring strain on the kinetics and thermodynamics of reactions involving this compound has not been quantified. It is well-established that high ring strain can significantly lower the activation energy for ring-opening reactions, thereby increasing reaction rates. nih.gov The relief of this strain provides a thermodynamic driving force for such transformations. However, without experimental data, it is impossible to provide specific kinetic or thermodynamic parameters for this particular compound.
Advanced Structural and Stereochemical Analysis of 3,7 Diazatricyclo 5.2.0.02,4 Nonane
Conformational Analysis and Dynamic Behavior of the Tricyclic Amine System
The conformational landscape of 3,7-Diazatricyclo[5.2.0.02,4]nonane is expected to be complex due to its rigid tricyclic framework, which combines a bicyclo[5.2.0]nonane skeleton with a C2-C4 bond, creating a strained three-membered ring. Analysis of this system would involve a combination of computational modeling and experimental techniques to identify the most stable conformers and the energy barriers for interconversion between them.
Research Findings and Methodologies: The analysis for this specific tricyclic amine has not been published. However, the approach would be guided by studies on related strained ring systems. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, would be the primary tools for mapping the potential energy surface. These calculations would identify energy minima corresponding to stable conformers and transition states corresponding to the barriers between them.
For related, albeit different, bicyclic systems like tricyclo[5.2.0.02,5]nonane derivatives, complex conformational equilibria are known to exist. researchgate.netacs.org The analysis for this compound would similarly focus on the puckering of the constituent rings and the orientation of substituents on the nitrogen atoms. Key conformers might include twisted, boat, and chair-like forms of the larger rings, constrained by the fused cyclobutane (B1203170) and cyclopropane (B1198618) moieties.
Dynamic NMR spectroscopy would be the principal experimental technique to study the conformational behavior in solution. By analyzing the NMR spectra at various temperatures, researchers could identify the coalescence points where signals from interconverting conformers merge, allowing for the calculation of the activation energy (ΔG‡) for conformational exchange.
Illustrative Data Table: Predicted Conformational Energies
This table is a hypothetical representation of data that would be generated from computational analysis.
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) at 298 K |
| Conf-A | 0.00 | N3-C2-C4-C5 = 15.5 | 75.2 |
| Conf-B | 1.25 | N3-C2-C4-C5 = -18.3 | 14.3 |
| Conf-C | 2.50 | N3-C2-C4-C5 = 165.1 | 10.5 |
Chiral Recognition and Enantiomeric Purity Determination in Azatricyclic Structures
The structure of this compound is inherently chiral. Therefore, its synthesis would likely produce a racemic mixture unless an asymmetric route is employed. The study of chiral recognition is crucial for separating these enantiomers and for understanding their interactions with other chiral molecules. nih.govacs.org
Research Findings and Methodologies: Specific studies on the chiral recognition of this compound are not available. The determination of enantiomeric purity would typically be achieved using chiral chromatography (e.g., HPLC or GC with a chiral stationary phase) or through NMR spectroscopy with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
A key mechanism in chiral recognition is the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which can be distinguished spectroscopically. nih.govmdpi.com For amine compounds, chiral acids or other hosts with complementary binding sites are often used. scilit.com
An advanced NMR technique known as self-induced diastereomeric anisochronism (SIDA) could also be explored. nih.gov This phenomenon, observed in some chiral amines, occurs when enantiomers self-associate to form transient homochiral (R-R, S-S) and heterochiral (R-S) dimers. If the magnetic environments differ sufficiently, separate signals for the enantiomers can be observed in a standard NMR spectrum of the non-racemic mixture, allowing for direct determination of the enantiomeric ratio. nih.gov
Illustrative Data Table: Enantiomeric Purity Analysis by Chiral HPLC
This table is a hypothetical example of results from a chiral HPLC experiment.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (1R, 2S, ...)-enantiomer | 12.45 | 49.8 |
| (1S, 2R, ...)-enantiomer | 14.82 | 50.2 |
Solid-State Structural Elucidation by X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org For a complex, strained molecule like this compound, this technique would provide unambiguous data on bond lengths, bond angles, and the absolute conformation of the tricyclic system.
Research Findings and Methodologies: No crystal structure for this compound has been deposited in public databases. The process would involve growing a suitable single crystal, which can be a rate-limiting step. nih.gov This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map of the molecule. wikipedia.org
The refined structure would confirm the connectivity of the atoms and reveal the precise geometric parameters. For this specific molecule, key insights would include the strain in the fused cyclopropane and cyclobutane rings, the puckering of the seven-membered ring, and the geometry at the nitrogen centers (pyramidal vs. planar). If a chiral sample is crystallized, X-ray crystallography can also be used to determine the absolute configuration of the enantiomer. nih.gov Studies on other azatricyclo-sulfonamide derivatives demonstrate how this technique reveals detailed conformational information, such as sofa and envelope conformations of constituent rings. openaccessjournals.com
Illustrative Data Table: Selected Geometric Parameters from Hypothetical X-ray Analysis
This table is a hypothetical representation of data that would be obtained from a single-crystal X-ray diffraction study.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-C4 | 1.57 | C2-C1-C7 | 115.2 |
| N3-C2 | 1.48 | C2-N3-C4 | 92.1 |
| N3-C(substituent) | 1.46 | H-N7-H | 107.5 |
| C5-C6 | 1.54 | C1-C2-C4 | 88.9 |
Advanced Spectroscopic Techniques for Elucidating Complex Molecular Architectures
Beyond basic NMR and IR spectroscopy, a suite of advanced spectroscopic techniques is essential for fully characterizing the complex architecture of this compound. numberanalytics.comresearchgate.net
Research Findings and Methodologies: While specific spectra for this compound are not published, the following techniques would be applied:
High-Field 2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning all ¹H and ¹³C signals. numberanalytics.comnumberanalytics.com NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly crucial for conformational analysis, as it provides information about the spatial proximity of protons, helping to differentiate between various folded structures. numberanalytics.com
¹⁵N NMR: As a diazacyclic compound, ¹⁵N NMR would provide direct information about the electronic environment of the nitrogen atoms. ipb.pt The chemical shifts would be sensitive to hybridization and substitution, and ¹H-¹⁵N correlation experiments (like HMBC) could help confirm assignments and reveal long-range couplings. researchgate.net
Electron Paramagnetic Resonance (EPR) for Paramagnetic Derivatives: While the parent compound is diamagnetic, its paramagnetic derivatives (e.g., nitroxide radicals formed by oxidation of the amine groups) could be studied by EPR spectroscopy. nih.gov EPR is highly sensitive to the local environment of the unpaired electron. Analysis of the hyperfine coupling constants would provide detailed information about the spin density distribution and the geometry around the nitrogen atom, offering another layer of structural insight. nih.gov
Theoretical and Computational Chemistry Studies on 3,7 Diazatricyclo 5.2.0.02,4 Nonane
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
There are no available studies that have performed quantum chemical calculations to elucidate the electronic structure and bonding characteristics of 3,7-Diazatricyclo[5.2.0.02,4]nonane. Such calculations would typically involve methods like Hartree-Fock (HF) or Density Functional Theory (DFT) to determine molecular orbital energies, electron density distribution, Mulliken or Natural Bond Orbital (NBO) charges, and bond orders. This information is fundamental to understanding the molecule's intrinsic properties and reactivity.
Computational Modeling of Reaction Mechanisms and Energetic Profiles of this compound Reactions
The reactivity of this compound remains computationally unexplored. There is no literature available that models its potential reaction mechanisms, such as nucleophilic substitution at the nitrogen atoms, ring-opening reactions, or its behavior under various reaction conditions. Consequently, no energetic profiles, transition state structures, or activation energies have been reported.
Conformational Landscape Mapping via Molecular Dynamics and Density Functional Theory
The conformational flexibility and preferred geometries of this compound have not been investigated using computational methods. A thorough study would typically employ a combination of molecular dynamics (MD) simulations to explore the conformational space and Density Functional Theory (DFT) calculations to accurately determine the energies and geometries of the various conformers. This lack of research means that the conformational landscape of this molecule is currently unmapped.
Functionalization and Derivatization Strategies for the 3,7 Diazatricyclo 5.2.0.02,4 Nonane Scaffold
Modification of Nitrogen Atoms (e.g., N-Alkylation, N-Acylation, N-Functionalization)
The nucleophilic nature of the secondary amine groups in 3,7-Diazatricyclo[5.2.0.02,4]nonane makes them prime targets for a variety of functionalization reactions. Methodologies successfully applied to other diazabicyclic and tricyclic systems can be extrapolated to this scaffold.
N-Alkylation and N-Acylation:
Standard N-alkylation and N-acylation reactions are expected to proceed readily with the this compound core. For instance, in the synthesis of derivatives of the related 2,7-diazatricyclo[4.4.0.0³⁸]decane system, N-acylation with propionyl chloride and subsequent N-alkylation with various aldehydes via reductive amination have been successfully demonstrated. mdpi.com A similar approach could be employed for the target scaffold, as outlined in the table below.
| Reagent | Reaction Type | Expected Product |
| Alkyl Halide (e.g., CH₃I) | N-Alkylation | N-Methyl-3,7-diazatricyclo[5.2.0.02,4]nonane |
| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | N-Acetyl-3,7-diazatricyclo[5.2.0.02,4]nonane |
| Aldehyde/Ketone + NaBH(OAc)₃ | Reductive Amination | N-Alkyl-3,7-diazatricyclo[5.2.0.02,4]nonane |
The regioselectivity of these reactions, particularly in cases of mono-functionalization, would likely be influenced by steric hindrance and the electronic nature of any existing substituents on the carbon framework.
Functionalization of Carbon Frameworks
Modifying the carbon skeleton of the this compound scaffold presents a greater challenge due to the inherent stability of C-H bonds. However, modern synthetic methods offer promising avenues for such transformations.
Selective C-H Activation Approaches in Strained Polycyclic Systems
The field of C-H activation has matured into a powerful tool for the direct functionalization of unactivated C-H bonds. For strained polycyclic systems, transition metal-catalyzed C-H activation offers a viable strategy. Rhodium(III)-catalyzed double C-H activation has been used to synthesize aza-fused polycyclic quinolines from N-aryl azoles. nih.gov While this specific methodology involves aromatic C-H bonds, similar principles could be adapted for the aliphatic C-H bonds in the this compound scaffold, potentially directed by the nitrogen atoms.
Furthermore, photocatalytic C-H activation has emerged as a mild and efficient method. The use of cerium(III) chloride as a photoredox catalyst has been shown to facilitate C-H activation, highlighting the potential for radical-mediated functionalization pathways. acs.org
Introduction of Diverse Heteroatom-Containing Moieties (Halogen, Oxygen, Sulfur)
The introduction of heteroatoms onto the carbon framework can be achieved through various synthetic routes. While direct halogenation of the saturated scaffold might lack selectivity, functionalization of precursor molecules followed by cyclization is a common strategy. For instance, the synthesis of related bicyclic systems has involved the use of starting materials already bearing the desired heteroatoms.
Synthesis of Polycyclic Conjugates Incorporating the this compound Core
The rigid this compound scaffold can serve as a core for the construction of more complex polycyclic conjugates. Superelectrophilic cyclizations in triflic acid have been employed to create aza-polycyclic aromatic compounds from alkenyl-substituted N-heterocycles. nih.gov By attaching appropriate unsaturated side chains to the nitrogen atoms of the this compound core, subsequent intramolecular cyclizations could lead to novel fused and bridged polycyclic systems.
Another approach involves cycloaddition reactions. The aza-Diels-Alder reaction, for example, has been used to construct fused polycyclic aziridines. mdpi.com Derivatives of this compound bearing diene or dienophile functionalities could potentially undergo such cycloadditions to generate intricate molecular architectures.
Design and Synthesis of Novel Chiral Auxiliaries and Ligands Derived from the Azatricyclic Scaffold
Chiral diamines are highly valuable as ligands in asymmetric catalysis. sigmaaldrich.comchemrxiv.orgchemrxiv.org The inherent chirality and rigidity of the this compound scaffold make it an attractive candidate for the development of novel chiral auxiliaries and ligands. The C₂-symmetric diamine 2,7-diazabicyclo[4.4.1]undecane has been synthesized and its derivatives have shown high levels of asymmetric induction in palladium-mediated allylations. nih.gov Similarly, polymeric chiral diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation, achieving excellent enantioselectivities. nih.gov
Derivatives of this compound, particularly those with specific stereochemistry, could be synthesized and evaluated as ligands in a variety of metal-catalyzed asymmetric transformations. The table below outlines potential applications.
| Metal Catalyst | Asymmetric Reaction | Potential Role of this compound Derivative |
| Iridium | Transfer Hydrogenation | Chiral Diamine Ligand |
| Palladium | Allylic Alkylation | Chiral Diamine Ligand |
| Rhodium | C-H Functionalization | Directing Group and Chiral Ligand |
| Copper | Conjugate Addition | Chiral Ligand |
The development of synthetic routes to enantiomerically pure this compound would be a crucial first step in realizing its potential in asymmetric synthesis.
Exploration of Non Biological Applications of 3,7 Diazatricyclo 5.2.0.02,4 Nonane Derivatives
Utilization as Building Blocks in Advanced Materials Science (e.g., Porous Organic Frameworks, Polymer Precursors)
No research data found.
Applications in Catalysis (e.g., as Organocatalysts, Chiral Ligands for Asymmetric Synthesis)
No research data found.
Role as Unique Molecular Scaffolds in Supramolecular Chemistry and Host-Guest Interactions
No research data found.
Future Directions and Emerging Research Avenues for 3,7 Diazatricyclo 5.2.0.02,4 Nonane Chemistry
Integration with Flow Chemistry and Automated Synthesis for Complex Polycyclic Amines
The synthesis of complex molecules like polycyclic amines is often a multi-step and labor-intensive process in traditional batch chemistry. Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering enhanced safety, efficiency, and scalability. acs.orgacs.orgnih.gov The integration of flow chemistry with automated systems presents a significant opportunity for the efficient synthesis and exploration of derivatives of scaffolds like 3,7-Diazatricyclo[5.2.0.02,4]nonane.
Automated flow synthesis platforms can significantly accelerate the optimization of reaction conditions, such as temperature, pressure, and reagent stoichiometry, leading to higher yields and purity. bohrium.comresearchgate.net For the synthesis of a novel tricyclic amine, a multi-step flow process could be envisioned. For instance, the formation of a key bicyclic intermediate could be achieved in one reactor, followed by an in-line purification, and then a subsequent cycloaddition or ring-closing reaction in a second reactor to form the final tricyclic system. This approach minimizes manual handling of potentially hazardous intermediates and allows for the rapid generation of a library of analogues for biological screening. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Complex Heterocycles
| Feature | Batch Synthesis | Flow Synthesis | Potential Advantage for Polycyclic Amines |
| Reaction Time | Hours to days | Seconds to minutes | Rapid library generation |
| Scalability | Difficult and often requires re-optimization | Straightforward by running for longer times | Easier scale-up for further studies |
| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes at any given time | Safer handling of unstable intermediates |
| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters | Improved yield and selectivity |
The development of automated flow systems has been particularly impactful in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). acs.orgacs.org Similar strategies could be applied to produce a range of substituted this compound derivatives, enabling a systematic investigation of their structure-activity relationships.
Development of Advanced In-Situ Analytical Techniques for Mechanistic Studies
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering novel reactivity. For a complex, multi-step synthesis of a tricyclic amine, traditional offline analytical methods can be time-consuming and may not capture transient or unstable intermediates. Advanced in-situ analytical techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, provide real-time monitoring of reacting systems. nih.govyoutube.com
In-situ FTIR spectroscopy can track the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. nih.govxjtu.edu.cn For example, in a reaction to form a bicyclic precursor to this compound, such as a [2+2] cycloaddition, the disappearance of the olefinic C=C stretching bands and the appearance of cyclobutane (B1203170) ring vibrations could be monitored in real-time. acs.org This data can provide valuable kinetic information and help to identify key reaction intermediates. researchgate.net
In-situ NMR spectroscopy offers detailed structural information about species in solution, making it a powerful tool for elucidating reaction pathways. nih.gov For nitrogen heterocycles, changes in the chemical shifts of protons and carbons adjacent to the nitrogen atoms can provide insights into electronic and structural changes throughout a reaction.
Table 2: In-Situ Analytical Techniques for Mechanistic Studies of Heterocycle Synthesis
| Technique | Information Provided | Application Example for Tricyclic Amine Synthesis |
| In-Situ FTIR | Functional group changes, reaction kinetics | Monitoring the formation and consumption of carbonyl or imine intermediates. youtube.com |
| In-Situ NMR | Detailed structural information, identification of intermediates | Elucidating the stereochemical outcome of a cycloaddition reaction. nih.gov |
| Mass Spectrometry | Molecular weight of species, identification of products | Detecting the formation of the target tricyclic amine and any byproducts. acs.org |
The combination of these in-situ techniques with computational modeling can provide a comprehensive understanding of the reaction mechanism, guiding the rational design of more efficient synthetic strategies.
Exploration of Sustainable Synthetic Methodologies for Tricyclic Nitrogen Heterocycles
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemijournal.comresearchgate.net For the synthesis of complex structures like tricyclic nitrogen heterocycles, the adoption of sustainable methodologies is both an environmental and economic imperative.
Key areas of exploration for the sustainable synthesis of a scaffold like this compound include:
Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. numberanalytics.commdpi.com Many reactions for the synthesis of heterocycles have been successfully performed in these green solvents, often with improved yields and selectivities. numberanalytics.com
Catalysis: The use of highly efficient and recyclable catalysts, including heterogeneous catalysts and biocatalysts, can significantly reduce waste and improve the atom economy of a synthesis. mdpi.com For instance, solid acid catalysts could be employed for cyclization steps, and these can be easily separated and reused. numberanalytics.com
Energy Efficiency: Utilizing energy-efficient activation methods like microwave irradiation or photochemical reactions can shorten reaction times and reduce energy consumption compared to conventional heating. chemijournal.combohrium.com Photocatalytic methods, in particular, have shown great promise for the synthesis of complex nitrogen-containing rings under mild conditions. researchgate.netcornell.edu
Solvent-free, or neat, reaction conditions represent another important green chemistry approach, where reactions are carried out by grinding or melting the reactants together without any solvent, which can lead to significantly reduced waste and simplified workup procedures. researchgate.netbohrium.com
Theoretical Predictions Guiding Experimental Design and Discovery of Novel Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties, reaction pathways, and reactivity before a single experiment is performed. nih.govresearchgate.netnih.gov For a novel and complex target like this compound, theoretical predictions can be instrumental in guiding its synthesis and exploring its potential reactivity.
Density Functional Theory (DFT) calculations can be used to:
Predict Stable Conformations: Determine the most stable three-dimensional structure of the target molecule and its precursors.
Model Reaction Mechanisms: Calculate the energy barriers for different potential reaction pathways, helping to identify the most feasible synthetic route. frontiersin.orgnih.gov For example, the feasibility of a key cycloaddition step could be assessed computationally.
Predict Spectroscopic Properties: Calculate predicted NMR and IR spectra to aid in the characterization of synthesized compounds.
Guide Discovery of Novel Reactivity: Computational models can predict the most likely sites of reaction on the molecule, suggesting new avenues for functionalization. mit.edu For instance, the nucleophilicity of the nitrogen atoms or the reactivity of specific C-H bonds could be predicted, guiding the design of subsequent reactions.
The synergy between computational prediction and experimental validation can significantly accelerate the research and development process for new chemical entities. mdpi.com
Design of Next-Generation Molecular Scaffolds Based on the this compound System
Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of a vast number of approved drugs. nih.govnih.gov The unique, rigid, and three-dimensional structure of a tricyclic amine like this compound would make it an attractive starting point for the design of next-generation molecular scaffolds.
The development of a synthetic route to the core tricyclic system would open the door to a wide range of derivatization strategies. Functional groups could be introduced at various positions on the scaffold, allowing for the fine-tuning of its physicochemical properties and biological activity. These derivatives could be explored for a variety of applications, including:
Pharmaceuticals: The rigid scaffold could be used to present pharmacophoric groups in a well-defined spatial orientation, potentially leading to highly potent and selective drugs. scilit.comresearchgate.net
Catalysis: Chiral derivatives of the tricyclic amine could be investigated as ligands for asymmetric catalysis. numberanalytics.com
Materials Science: The rigid structure could be incorporated into polymers or other materials to impart specific properties.
The design of these next-generation scaffolds would be guided by structure-activity relationship (SAR) studies, where the biological activity of a library of derivatives is correlated with their structural features. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
